(S)-Azepan-3-amine
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Overview
Description
-(S)-Azepan-3-amine, also known as (S)-(−)-3-aminopentane, is a chiral amine compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless, water-soluble, and volatile liquid with a boiling point of 30-31°C. It is a structural isomer of (R)-azepan-3-amine, and both compounds have been studied for their potential applications in various scientific fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of (S)-Azepan-3-amine can be achieved through a multi-step process involving several reactions.
Starting Materials
Cyclohexanone, Ethyl chloroacetate, Sodium borohydride, Bromine, Sodium hydroxide, Ammonium chloride, Hydrochloric acid
Reaction
Step 1: Cyclohexanone is reacted with ethyl chloroacetate in the presence of sodium borohydride to form (S)-3-hydroxyazepane., Step 2: (S)-3-hydroxyazepane is treated with bromine to form (S)-3-bromoazepane., Step 3: (S)-3-bromoazepane is treated with sodium hydroxide to form (S)-3-aminomethylazepane., Step 4: (S)-3-aminomethylazepane is treated with ammonium chloride and hydrochloric acid to form (S)-Azepan-3-amine.
Scientific Research Applications
-(S)-Azepan-3-amine is widely used in scientific research due to its unique chiral structure and its ability to be easily synthesized. It has been used to study the stereoselective synthesis of several drugs, including the anti-inflammatory drug naproxen and the antidepressant fluoxetine. It has also been used in the synthesis of various other compounds, including the anticancer drugs taxol and paclitaxel. Additionally, it has been used to study the mechanism of action of several enzymes, such as the cytochrome P450 enzyme.
Mechanism Of Action
-(S)-Azepan-3-amine has been studied for its potential as an inhibitor of the cytochrome P450 enzyme. This enzyme is responsible for the metabolism of a wide variety of drugs, and inhibition of its activity can lead to increased levels of the drug in the body. Studies have shown that (S)-azepan-3-amine is a competitive inhibitor of the cytochrome P450 enzyme, meaning that it binds to the enzyme and prevents it from metabolizing the drug.
Biochemical And Physiological Effects
-(S)-Azepan-3-amine has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic effects in animal models, as well as anti-depressant and anxiolytic effects. Additionally, it has been shown to have a protective effect against oxidative stress in cell cultures.
Advantages And Limitations For Lab Experiments
-(S)-Azepan-3-amine is a useful compound for scientific research due to its ease of synthesis and its chiral structure. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is volatile and must be handled with caution, as it may cause irritation to the skin and eyes.
Future Directions
-(S)-Azepan-3-amine has potential applications in a wide variety of scientific fields. Future studies may focus on its potential as an inhibitor of the cytochrome P450 enzyme, as well as its potential therapeutic effects. Additionally, further research may explore its potential as an antioxidant and its ability to modulate the expression of various genes. Other possible areas of research include its use in the synthesis of other compounds, its potential as a prodrug, and its ability to interact with other molecules.
properties
IUPAC Name |
(3S)-azepan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBYASTGWKFHK-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@H](C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428011 |
Source
|
Record name | (S)-Azepan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Azepan-3-amine | |
CAS RN |
107885-67-6 |
Source
|
Record name | (S)-Azepan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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